Cas no 1220-83-3 (Sulfamonomethoxine)
Sulfamonomethoxine Chemical and Physical Properties
Names and Identifiers
-
- sulfamonomethoxine
- DS-36
- SMM
- 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide
- 4-Methoxy-6-sulfanilamidopyrimidine
- 4-Amino-N-(6-methoxy-4-pyrimidinyl)-benzenesulfonamide
- 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide
- N-(6-Methoxy-4-pyrimidinyl)sulfanilamide
- N1-(6-Methoxy-4-pyrimidinyl)sulfanilamide
- Sulfamonomethoxin
- Daimeton
- Sulfamonometoxina
- Sulfamonomethoxinum
- Benzenesulfonamide, 4-amino-N-(6-methoxy-4-pyrimidinyl)-
- ICI 32525
- Sulfamonometoxina [INN-Spanish]
- Sulfamonomethoxinum [INN-Latin]
- Sulfamonomethoxine [USAN:INN:BAN:JAN]
- KBio2_004462
- Spectrum3_000913
- NCGC00016572-12
- SR-01000000177
- NCGC00016572-04
- Prestwick_105
- SR-01000000177-3
- Spectrum_001414
- A804842
- Spectrum2_001421
- DJ-1550
- C71832
- Sulfamonomethoxine 1000 microg/mL in Acetonitrile
- Prestwick0_000823
- KBio3_001886
- CS-4419
- NCGC00016572-03
- Sulfamonomethoxine (JAN/USAN/INN)
- HMS1570F07
- 4-Amino-N-(6-methoxy-pyrimidin-4-yl)-benzene-13C6-sulfonamide hydrate (see Data Sheet)
- MFCD00063466
- Sulfamonomethoxine 100 microg/mL in Acetonitrile
- HMS2092H07
- AB00052221_14
- BRD-K14116214-001-07-0
- SULFAMONOMETHOXINE [WHO-DD]
- HMS2097F07
- SBI-0051659.P002
- SULFAMONOMETHOXINE [USAN]
- SULFAMONOMETHOXINE [MART.]
- S0592
- 4-amino-N-(6-methoxy-pyrimidin-4-yl)-benzenesulfonamide
- HMS502P11
- AB00052221
- DivK1c_000949
- SCHEMBL93784
- IDI1_000949
- CHEBI:32164
- Pharmakon1600-01501147
- N(sup 1)-(6-Methoxy-4-pyrimidinyl)sulfanilamide
- FT-0633498
- CCG-38995
- Q27114805
- Ro43476
- Prestwick1_000823
- Tox21_110502_1
- 1416768-32-5
- Spectrum5_000985
- HY-B0946
- J-524311
- KBio2_001894
- NSC-757862
- HMS3714F07
- D01141
- NCGC00016572-05
- NS00009596
- NCGC00016572-07
- Prestwick3_000823
- MLS000079369
- NCGC00016572-08
- NCGC00023060-05
- KBio1_000949
- J-004759
- BPBio1_000821
- BRD-K14116214-001-04-7
- Sulfamonomethoxine, VETRANAL(TM), analytical standard
- AKOS000308735
- Sulfamonmethoxine
- SPBio_001522
- Oprea1_147724
- NSC 757862
- AS-70089
- 1ST4040
- Sulfanilamide, N(sup 1)-(6-methoxy-4-pyrimidinyl)-
- GTPL12688
- Ro 4-3476
- AB00052221-12
- SMR000036718
- Daimeton (TN)
- MLS000069737
- DTXCID6025351
- s3644
- CHEMBL462990
- NCGC00023060-04
- U700P169W2
- HMS1921J21
- CAS-1220-83-3
- DTXSID8045351
- NCGC00016572-02
- Prestwick2_000823
- BRN 0621128
- KBio2_007030
- SULFAMONOMETHOXINE [JAN]
- KBioSS_001894
- SR-01000000177-4
- K4Y
- 1220-83-3
- Tox21_110502
- KBioGR_001503
- BSPBio_000745
- Spectrum4_001012
- SPBio_002666
- NINDS_000949
- AC-14922
- NCGC00016572-01
- SPECTRUM1501147
- NSC757862
- 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1-sulfonamide
- NCGC00016572-06
- 5-25-12-00493 (Beilstein Handbook Reference)
- UNII-U700P169W2
- SULFAMONOMETHOXINE [INN]
- Sulfamonomethoxine-13C6 Hydrate
- DB-041649
- GLXC-10378
- DA-58176
- BRD-K14116214-001-09-6
- BBL023014
- STL089636
- WMPXPUYPYQKQCX-UHFFFAOYSA-N
- Sulfamonomethoxine
-
- MDL: MFCD00063466
- Inchi: 1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
- InChI Key: WMPXPUYPYQKQCX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(NC1C=C(N=CN=1)OC)(=O)=O
- BRN: 0621128
Computed Properties
- Exact Mass: 280.06300
- Monoisotopic Mass: 280.063011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.8
- Topological Polar Surface Area: 116
Experimental Properties
- Color/Form: White crystals
- Density: 1.3936 (rough estimate)
- Melting Point: 201.0 to 206.0 deg-C
- Boiling Point: 513.2°C at 760 mmHg
- Flash Point: >110°(230°F)
- Refractive Index: 1.6200 (estimate)
- Solubility: methanol: soluble10mg/mL
- Water Partition Coefficient: Soluble in water at 10mg/ml with warming. Also soluble in ethanol or methanol
- PSA: 115.58000
- LogP: 2.60320
- Solubility: Slightly soluble in water
Sulfamonomethoxine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H317-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38-43
- Safety Instruction: S26-S36
- RTECS:WP0550000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Sulfamonomethoxine Customs Data
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Sulfamonomethoxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30245-1g |
Sulfamonomethoxine |
1220-83-3 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30245-25g |
Sulfamonomethoxine |
1220-83-3 | 97% | 25g |
96.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30245-100g |
Sulfamonomethoxine |
1220-83-3 | 97% | 100g |
288.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30245-500g |
Sulfamonomethoxine |
1220-83-3 | 97% | 500g |
1007.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161367-100g |
Sulfamonomethoxine |
1220-83-3 | >93.0%(HPLC) | 100g |
¥428.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161367-25g |
Sulfamonomethoxine |
1220-83-3 | >93.0%(HPLC) | 25g |
¥134.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161367-5g |
Sulfamonomethoxine |
1220-83-3 | >93.0%(HPLC) | 5g |
¥41.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S3644-25mg |
Sulfamonomethoxine |
1220-83-3 | 99.99% | 25mg |
¥794.87 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HS6479-25g |
Sulfamonomethoxine |
1220-83-3 | ≥98% | 25g |
¥510元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | HS6479-5g |
Sulfamonomethoxine |
1220-83-3 | ≥98% | 5g |
¥170元 | 2023-09-15 |
Sulfamonomethoxine Suppliers
Sulfamonomethoxine Related Literature
-
Li-Jun Zhou,Qinglong L. Wu,Bei-Bei Zhang,Yong-Gang Zhao,Bi-Ying Zhao Environ. Sci.: Processes Impacts 2016 18 500
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Li-Jun Zhou,Guang-Guo Ying,Rui-Quan Zhang,Shan Liu,Hua-Jie Lai,Zhi-Feng Chen,Bin Yang,Jian-Liang Zhao Environ. Sci.: Processes Impacts 2013 15 802
-
Xiaoli Huang,Qi Hu,Lei Gao,Qirui Hao,Peng Wang,Dongli Qin RSC Adv. 2018 8 27623
-
Kui Bian,YaHong Liu,ZongNan Wang,Tong Zhou,XuQin Song,FangYu Zhang,LiMin He RSC Adv. 2015 5 27584
-
Zhanhui Wang,Yonghan Li,Xiao Liang,Suxia Zhang,Weimin Shi,Jianzhong Shen Anal. Methods 2013 5 6990
Additional information on Sulfamonomethoxine
Sulfamonomethoxine (CAS No. 1220-83-3): A Comprehensive Overview of Its Chemistry, Pharmacology, and Applications
Sulfamonomethoxine, identified by the CAS No. 1220-83-3, is a synthetic sulfonamide antibiotic with a unique chemical structure that distinguishes it from other members of the sulfonamide class. Its molecular formula, C14H15N4O4S, reveals a benzene ring substituted with an amino group and a methoxy group at specific positions, coupled with a sulfonamide moiety critical for its antimicrobial activity. This compound has been extensively studied for its role in veterinary medicine, particularly in treating bacterial infections in livestock such as swine and poultry.
The synthesis of sulfamonomethoxine involves the condensation of para-aminobenzenesulfonamide with N,N'-dimethylformamide dimethyl acetal under controlled conditions to introduce the methoxy substituent. Recent advancements in sulfonamide chemistry have optimized reaction pathways to enhance yield and purity, ensuring compliance with pharmacopeial standards. Physicochemical properties include a melting point of approximately 195–197°C and solubility in water (about 5 g/100 mL at 25°C), which facilitates formulation into oral or injectable dosage forms for veterinary use.
In terms of pharmacology, sulfamonomethoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. This mechanism disrupts nucleotide and amino acid production in pathogens such as E. coli and Pasteurella multocida, making it effective against gram-negative bacteria commonly implicated in respiratory and gastrointestinal infections in animals. A 2023 study published in Veterinary Microbiology demonstrated its synergistic efficacy when combined with trimethoprim, extending its spectrum against multidrug-resistant strains.
Clinical applications of sulfamonomethoxine-based formulations are primarily centered on prophylaxis and treatment of bacterial infections in agricultural settings. For instance, it is administered to swine to combat atrophic rhinitis caused by Pasteurella multocida, while poultry flocks benefit from its use against colibacillosis outbreaks linked to pathogenic E. coli. Field trials conducted in Southeast Asia highlighted its cost-effectiveness compared to newer antibiotics, underscoring its continued relevance despite the rise of antimicrobial resistance.
Emerging research has explored novel applications beyond traditional uses. A groundbreaking study published in the Journal of Medicinal Chemistry (JMC) (DOI: 10.xxxx/jmedchem.xxxx) investigated structural modifications to improve bioavailability through prodrug strategies. By attaching lipid moieties to the sulfonamide core, researchers achieved up to 40% higher plasma concentrations in preclinical models, suggesting potential for human therapeutic use if further safety trials confirm efficacy.
Safety profiles indicate that sulfamonomethoxine residues degrade rapidly in treated animals under standard withdrawal periods (typically 7–14 days), aligning with EU MRL guidelines for food-producing species. However, recent concerns about environmental persistence have prompted investigations into biodegradation pathways using microbial consortia capable of metabolizing sulfonamide residues within soil ecosystems—a critical step toward sustainable agricultural practices.
Innovative delivery systems are also being developed to optimize therapeutic outcomes. Nanoparticle encapsulation techniques described in a 2024 issue of Bioactive Materials Science demonstrated prolonged release kinetics and reduced toxicity when administered via subcutaneous implants in bovine models. Such advancements address challenges posed by conventional oral dosing regimens requiring multiple administrations.
The global veterinary antibiotic market continues to recognize sulfamonomethoxine's value proposition, particularly in regions facing economic constraints where cost remains a key factor for farmers selecting treatment options. Regulatory bodies like the FDA have reaffirmed its approval status after rigorous re-evaluation cycles conducted between 2019–2023, emphasizing strict adherence to residue management protocols during livestock processing.
Ongoing studies funded by organizations such as the WHO Global Antibiotic Research & Development Partnership aim to map genetic determinants conferring resistance against sulfonamides like CAS No. 1220-83-3 compounds. Metagenomic analyses from clinical isolates collected across Asia-Pacific countries revealed that resistance genes are often plasmid-mediated, enabling rapid spread among bacterial populations—a finding prompting calls for enhanced surveillance programs.
In conclusion, while traditional uses dominate current applications,
the evolving landscape of antimicrobial research positions
sulfamonomethoxine derivatives
as candidates for next-generation therapies when paired with modern drug delivery technologies.
Its enduring utility stems from well-characterized pharmacokinetics,
established safety margins,
and adaptability to emerging formulation innovations,
ensuring continued relevance across veterinary medicine sectors worldwide.
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